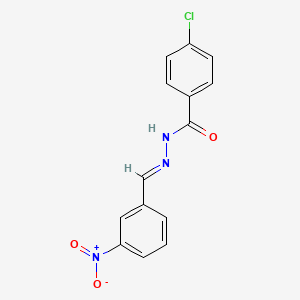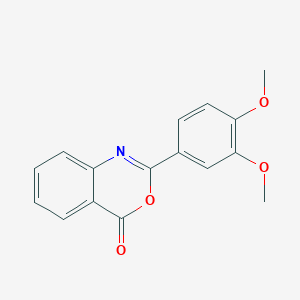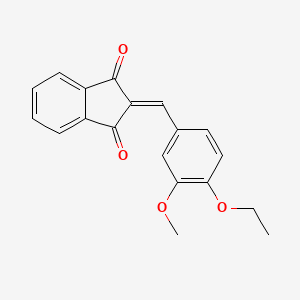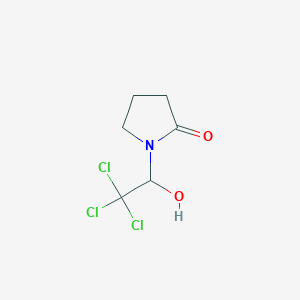![molecular formula C23H15BrN2O3 B11709424 5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Bromofenil)metilideno]-1,3-difenil-1,3-diazinan-2,4,6-triona es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en diversos campos. Este compuesto pertenece a la clase de los derivados de diazinano, que son conocidos por sus diversas propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-[(3-Bromofenil)metilideno]-1,3-difenil-1,3-diazinan-2,4,6-triona normalmente implica la reacción de 3-bromobenzaldehído con 1,3-difenil-1,3-diazinan-2,4,6-triona en condiciones específicas. La reacción se suele llevar a cabo en presencia de una base como el hidróxido de sodio o el carbonato de potasio, y un disolvente como el etanol o el metanol. La mezcla de reacción se calienta a reflujo durante varias horas para asegurar la conversión completa de los reactivos al producto deseado .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más eficientes y escalables. Uno de estos métodos podría ser el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos. Además, el uso de catalizadores y parámetros de reacción optimizados puede mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
5-[(3-Bromofenil)metilideno]-1,3-difenil-1,3-diazinan-2,4,6-triona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El átomo de bromo del compuesto puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógenos.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados yodados u otros derivados sustituidos.
4. Aplicaciones en investigación científica
5-[(3-Bromofenil)metilideno]-1,3-difenil-1,3-diazinan-2,4,6-triona tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos y aplicaciones terapéuticas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción de 5-[(3-Bromofenil)metilideno]-1,3-difenil-1,3-diazinan-2,4,6-triona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 5-[(3-Clorofenil)metilideno]-1,3-difenil-1,3-diazinan-2,4,6-triona
- 5-[(3-Fluorofenil)metilideno]-1,3-difenil-1,3-diazinan-2,4,6-triona
- 5-[(3-Metilfenil)metilideno]-1,3-difenil-1,3-diazinan-2,4,6-triona
Singularidad
La presencia del átomo de bromo en 5-[(3-Bromofenil)metilideno]-1,3-difenil-1,3-diazinan-2,4,6-triona confiere propiedades químicas y biológicas únicas en comparación con sus análogos. El átomo de bromo puede participar en interacciones y reacciones específicas que no son posibles con otros halógenos o sustituyentes, haciendo que este compuesto sea particularmente valioso para ciertas aplicaciones .
Propiedades
Fórmula molecular |
C23H15BrN2O3 |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
5-[(3-bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H15BrN2O3/c24-17-9-7-8-16(14-17)15-20-21(27)25(18-10-3-1-4-11-18)23(29)26(22(20)28)19-12-5-2-6-13-19/h1-15H |
Clave InChI |
ZRRPIVSNIHYNMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)N(C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)

![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)

![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)
